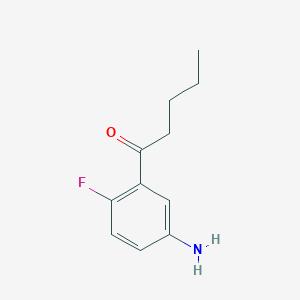

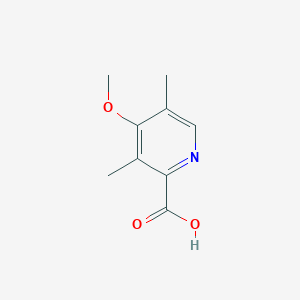

![molecular formula C14H15N3O3S B2660068 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2097904-02-2](/img/structure/B2660068.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids in the presence of acetic or propionic anhydride has been used to afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones .Molecular Structure Analysis

The molecular structure of this compound includes furan and thiophene rings, an imidazolidine ring, and a carboxamide group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.Chemical Reactions Analysis

The compound’s structure suggests it could undergo a variety of chemical reactions. For instance, the presence of several possible sites for nucleophilic attack in 3-imino(hydrazono)-3H-furan-2-ones molecules makes it possible to obtain various acyclic and heterocyclic structures on their basis .Physical And Chemical Properties Analysis

The compound is a colored crystalline substance, readily soluble in chloroform, DMSO, when heated in toluene, ethanol and insoluble in water and alkanes .Applications De Recherche Scientifique

Synthesis and Reactivity

Studies have explored the synthesis and reactivity of related furan and thiophene derivatives, providing foundational knowledge for understanding the chemical behavior and potential applications of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide. For example, Aleksandrov and El’chaninov (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation to produce derivatives through electrophilic substitution reactions, illustrating the chemical versatility of furan-related compounds (Aleksandrov & El’chaninov, 2017).

Chemoselective Protection

The chemoselective protection of heteroaromatic aldehydes, including those derived from furan and thiophene, as imidazolidine derivatives has been investigated, showcasing methods to manipulate these compounds while preserving sensitive functional groups. Carpenter and Chadwick (1985) demonstrated the transformation of furan- and thiophene-2-carboxaldehydes into N, N'-dimethylimidazolidines, highlighting the synthetic utility of these methods in preparing complex molecules (Carpenter & Chadwick, 1985).

Antitumor Activity

Research into the antitumor activities of furan and thiophene derivatives, analogs to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide, has been conducted. Franchetti et al. (1995) synthesized and evaluated furanfurin and thiophenfurin, demonstrating their interactions with inosine monophosphate dehydrogenase and showcasing the potential of furan and thiophene derivatives as antitumor agents (Franchetti et al., 1995).

Antimicrobial Activity

A study by Cakmak et al. (2022) on a thiazole-based heterocyclic amide derivative of furan-2-carboxamide revealed good antimicrobial activity against a range of microorganisms, suggesting that such compounds could have significant pharmacological applications (Cakmak et al., 2022).

Anti-Influenza Activity

Research into furan-carboxamide derivatives has identified novel inhibitors of the influenza A H5N1 virus, underscoring the potential of furan derivatives in developing antiviral therapeutics. Yongshi et al. (2017) reported that specific furan-carboxamide derivatives exhibited potent inhibitory activity against H5N1, highlighting their relevance in addressing viral diseases (Yongshi et al., 2017).

Orientations Futures

The introduction of a pharmacophore fragment into the structure of 3-imino-3H-furan-2-ones is important from the point of view of searching for potential biological activity . Therefore, future research could focus on modifying the structure both in the position 5 of the furan ring and in the thiophene moiety . This could lead to the synthesis of new compounds with useful properties, including as pharmaceuticals .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-13-15-5-6-17(13)14(19)16-9-10(11-3-1-7-20-11)12-4-2-8-21-12/h1-4,7-8,10H,5-6,9H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBTUEUKYXIRAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(3,5-difluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2659994.png)

![2-[(2-Methylbenzyl)sulfonyl]quinoxaline](/img/structure/B2660001.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide](/img/structure/B2660002.png)

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2660003.png)

![5-(Aminomethyl)-2,3-dihydrobenzo[b]furan](/img/structure/B2660008.png)